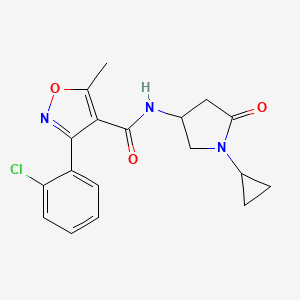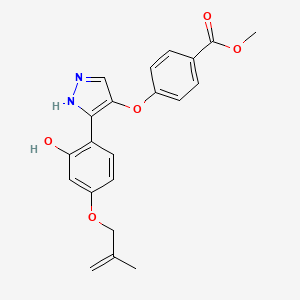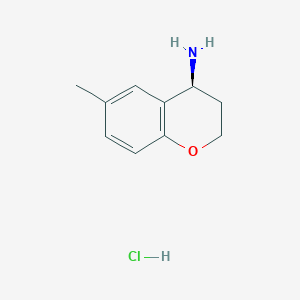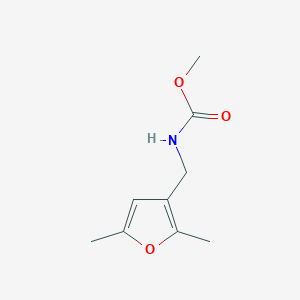![molecular formula C21H16BrN5O2S2 B2859187 3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892748-97-9](/img/structure/B2859187.png)
3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16BrN5O2S2 and its molecular weight is 514.42. The purity is usually 95%.
BenchChem offers high-quality 3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Acting Drugs
Compounds with heterocycles, including those that have sulfur (S) and nitrogen (N) atoms, such as in the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin framework, are extensively studied for their potential CNS activities. These heterocycles can serve as lead molecules for the synthesis of novel drugs aimed at treating CNS disorders. This interest is driven by the ongoing need for CNS drugs with fewer adverse effects, such as addiction and tolerance (Saganuwan, 2017).
Antimicrobial and Antibacterial Activities
1,2,4-Triazole and its derivatives, which share structural similarities with the triazolo[1,5-a]pyrimidin moiety, are known for their wide range of biological activities. They have been explored for their antimicrobial and antibacterial properties, indicating the potential for compounds with the triazolo[1,5-a]pyrimidin skeleton to be utilized in developing new antimicrobial agents. This includes research into their use against resistant strains of bacteria, which remains a significant challenge in medical science (Li & Zhang, 2021).
Synthesis of N-Heterocycles
The sulfonyl group, such as the one present in 3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, is a critical functional group in the synthesis of various N-heterocycles. N-heterocycles are foundational structures for many pharmaceuticals and biologically active molecules. Research into chiral sulfinamides, for example, has demonstrated their utility in asymmetric synthesis, offering pathways to create structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).
Optoelectronic Materials
Compounds with the pyrimidin and quinazoline structures have been identified as valuable in the creation of optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements. The structural components similar to those in the compound of interest may contribute to advancements in optoelectronic technologies, demonstrating the versatility of such molecular frameworks beyond pharmaceutical applications (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-13(14-5-3-2-4-6-14)23-19-18-17(11-12-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-7-15(22)8-10-16/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUUJDQURXJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)
![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)
![Ethyl 6-(2-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2859109.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2859119.png)
![2-[[(1R,2R)-2-Hydroxycyclobutyl]amino]pyridine-4-carbonitrile](/img/structure/B2859121.png)


